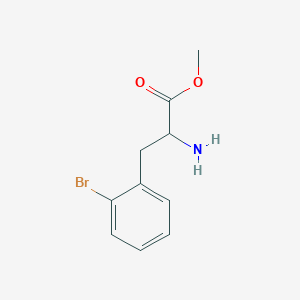

Methyl 2-amino-3-(2-bromophenyl)propanoate

CAS No.:

Cat. No.: VC20470903

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrNO2 |

|---|---|

| Molecular Weight | 258.11 g/mol |

| IUPAC Name | methyl 2-amino-3-(2-bromophenyl)propanoate |

| Standard InChI | InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3 |

| Standard InChI Key | MBKCAPHZXHQJNI-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CC1=CC=CC=C1Br)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride (C₁₀H₁₃BrClNO₂) features a 2-bromophenyl group attached to the β-carbon of an alanine methyl ester backbone, with the amino group protonated as a hydrochloride salt . The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects distinct from meta- or para-substituted analogs. Key structural descriptors include:

The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Molecular Weight and Composition

The molecular weight of the compound is 294.58 g/mol, calculated as follows:

-

Carbon (C₁₀): 12.01 × 10 = 120.10

-

Hydrogen (H₁₃): 1.01 × 13 = 13.13

-

Bromine (Br): 79.90

-

Chlorine (Cl): 35.45

-

Nitrogen (N): 14.01

-

Oxygen (O₂): 16.00 × 2 = 32.00

Synthesis and Production

Synthetic Routes

The synthesis of methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride typically involves bromination followed by esterification and salt formation:

-

Bromination of Phenylalanine Derivatives:

Starting with L-phenylalanine, bromination at the ortho position is achieved using N-bromosuccinimide (NBS) in acetic acid. This step introduces regioselectivity challenges due to competing para and meta bromination. -

Esterification:

The carboxylic acid group of 2-amino-3-(2-bromophenyl)propanoic acid is esterified with methanol in the presence of hydrochloric acid, yielding the methyl ester hydrochloride salt . -

Purification:

Recrystallization from ethanol/water mixtures removes unreacted starting materials and byproducts.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to optimize bromination and esterification steps, ensuring consistent yields (>85%). Automated chromatography systems isolate the hydrochloride salt with >98% purity, critical for pharmaceutical applications.

Physicochemical Properties

Spectral and Analytical Data

-

Predicted Collision Cross Section (CCS):

Adduct m/z CCS (Ų) [M+H]⁺ 258.01241 147.2 [M+Na]⁺ 279.99435 148.9 [M+NH₄]⁺ 275.03895 151.2 [M-H]⁻ 255.99785 147.4

These values aid in mass spectrometry-based identification and quantification .

Solubility and Stability

-

Solubility: Highly soluble in water (>50 mg/mL) and methanol due to ionic interactions from the hydrochloride salt .

-

Stability: Decomposes above 200°C; sensitive to prolonged exposure to light, necessitating storage in amber vials.

Comparative Analysis with Structural Analogs

| Compound | Substituent Position | Key Differences |

|---|---|---|

| Methyl 2-amino-3-(3-bromophenyl)propanoate | meta-Bromine | Higher lipophilicity; altered enzyme binding |

| Methyl 2-amino-3-(4-iodophenyl)propanoate | para-Iodine | Enhanced radiopharmaceutical potential |

The ortho-bromo substitution in the target compound reduces steric accessibility compared to para-substituted analogs, potentially limiting receptor engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume